![molecular formula C17H15N3O2S B2365883 N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide CAS No. 946344-92-9](/img/structure/B2365883.png)
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide, commonly known as OTS964, is a small molecule inhibitor that has shown promising results in preclinical studies as an anti-cancer agent. It belongs to the family of pyridazinone-based compounds and is known to inhibit the activity of the serine/threonine kinase, TTK (also known as Mps1). TTK is a critical regulator of the spindle assembly checkpoint (SAC), which is responsible for ensuring the proper alignment and segregation of chromosomes during cell division. Inhibition of TTK by OTS964 leads to the accumulation of chromosomal abnormalities and eventually cell death.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives : This study involved the synthesis of various thienopyrimidine derivatives through a series of chemical reactions, resulting in compounds that exhibited pronounced antimicrobial activity. The synthesis process involved the annelation of a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety in a one-step process and the preparation of [1,2,4]Triazolo[4,3-c]thieno-[3,2-e]pyrimidine derivatives through a series of chemical reactions, including treatment with carbon disulfide, methylation, and reaction with benzhydrazide and thiosemicarbazide. Some derivatives showed significant antimicrobial properties, highlighting their potential in medical research and drug development (Bhuiyan et al., 2006).
Antiproliferative Activity and Molecular Docking
Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives : This research led to the creation of novel pyridine and fused pyridine derivatives, which were then subjected to in silico molecular docking screenings and evaluated for antimicrobial and antioxidant activity. The study revealed moderate to good binding energies of the ligands on the target protein, with all the newly prepared products exhibiting antimicrobial and antioxidant activity, underscoring the potential of these compounds in therapeutic applications (Flefel et al., 2018).
properties
IUPAC Name |
N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-16-9-8-14(15-7-4-12-23-15)19-20(16)11-10-18-17(22)13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPPPTXCZPOEDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.